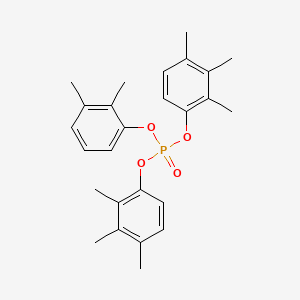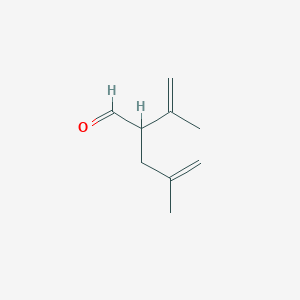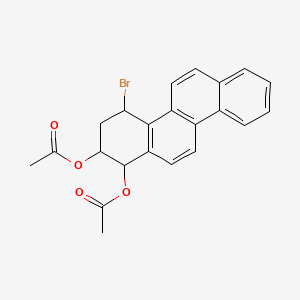
(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate is an organic compound that belongs to the class of brominated tetrahydrochrysenes This compound is characterized by the presence of an acetyloxy group and a bromine atom attached to a tetrahydrochrysen framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate typically involves multi-step organic reactions. One common method includes the bromination of tetrahydrochrysen followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The acetylation step involves the reaction of the brominated intermediate with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrogenated tetrahydrochrysen derivatives.
科学的研究の応用
(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate involves its interaction with specific molecular targets and pathways. The bromine atom and acetyloxy group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
(1-Acetyloxy-4-chloro-1,2,3,4-tetrahydrochrysen-2-yl) acetate: Similar structure but with a chlorine atom instead of bromine.
(1-Acetyloxy-4-fluoro-1,2,3,4-tetrahydrochrysen-2-yl) acetate: Similar structure but with a fluorine atom instead of bromine.
(1-Acetyloxy-4-iodo-1,2,3,4-tetrahydrochrysen-2-yl) acetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs
特性
CAS番号 |
80409-34-3 |
|---|---|
分子式 |
C22H19BrO4 |
分子量 |
427.3 g/mol |
IUPAC名 |
(1-acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate |
InChI |
InChI=1S/C22H19BrO4/c1-12(24)26-20-11-19(23)21-17-8-7-14-5-3-4-6-15(14)16(17)9-10-18(21)22(20)27-13(2)25/h3-10,19-20,22H,11H2,1-2H3 |
InChIキー |
OHZLSAOJZRQXSC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


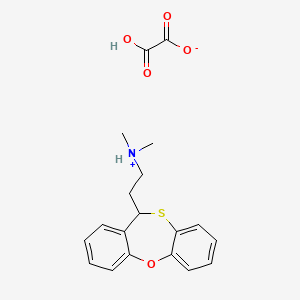
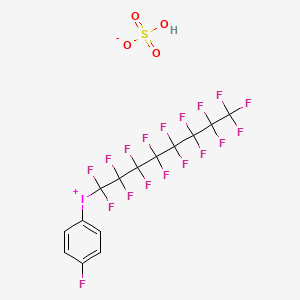
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)

![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
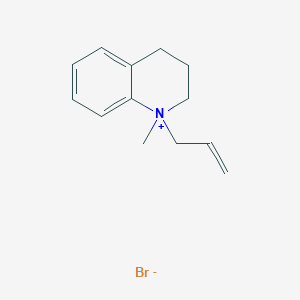
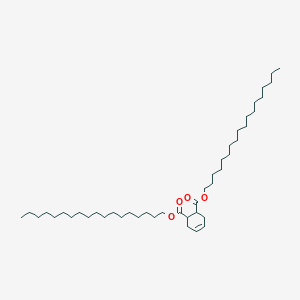
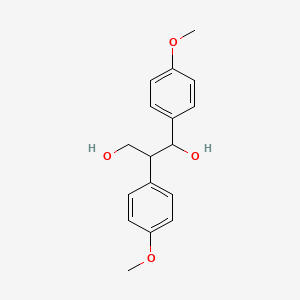
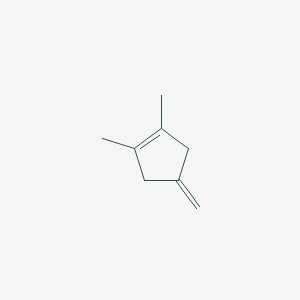
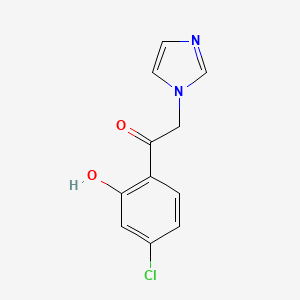
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
